

# Theoretical Yield Calculation for the Synthesis of 1-Chlorononane

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## Compound of Interest

Compound Name: 1-Chlorononane

Cat. No.: B146367

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## Introduction

In the landscape of organic synthesis, **1-chlorononane** (CAS 2473-01-0) serves as a pivotal intermediate, valued for its role in constructing more complex molecules in pharmaceuticals, agrochemicals, and specialty materials.<sup>[1]</sup> Its nine-carbon alkyl chain, functionalized with a reactive chlorine atom, makes it a versatile building block for introducing nonyl groups through nucleophilic substitution reactions.<sup>[1]</sup>

This guide provides an in-depth, scientifically grounded methodology for calculating the theoretical yield of **1-chlorononane**. We will focus on a prevalent and highly efficient synthetic route: the conversion of 1-nonanol using thionyl chloride (SOCl<sub>2</sub>). This reaction is a cornerstone of alcohol-to-alkyl chloride transformations due to its reliability and the intrinsic design of its byproducts, which facilitate reaction completion and product purification.<sup>[2][3]</sup> Understanding the principles of stoichiometry and limiting reagents is not merely an academic exercise; it is fundamental to optimizing reaction efficiency, managing resource allocation, and ensuring the economic viability of a synthetic process.

## Part 1: Reaction Mechanism and Stoichiometry

### The Conversion of 1-Nonanol to 1-Chlorononane

The synthesis of **1-chlorononane** from 1-nonanol is robustly achieved using thionyl chloride. The balanced chemical equation for this transformation is:

$\text{CH}_3(\text{CH}_2)_8\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_8\text{Cl} + \text{SO}_2(\text{g}) + \text{HCl}(\text{g})$  (1-Nonanol + Thionyl Chloride  $\rightarrow$  **1-Chlorononane** + Sulfur Dioxide + Hydrogen Chloride)

## Mechanistic Rationale

The choice of thionyl chloride is a deliberate one, rooted in chemical principles that favor high product yield.<sup>[4]</sup> Since 1-nonanol is a primary alcohol, the reaction proceeds through a bimolecular nucleophilic substitution ( $\text{S}_{\text{N}}2$ ) mechanism.<sup>[3][5]</sup>

- **Activation of the Alcohol:** The reaction initiates with the lone pair of electrons on the oxygen atom of 1-nonanol attacking the electrophilic sulfur atom of thionyl chloride. This step converts the hydroxyl group, which is a poor leaving group ( $\text{OH}^-$ ), into a chlorosulfite intermediate, which is an excellent leaving group.<sup>[5]</sup>
- **Nucleophilic Attack:** A chloride ion ( $\text{Cl}^-$ ), either displaced in the initial step or from another molecule of thionyl chloride, acts as a nucleophile. It performs a "backside attack" on the carbon atom bonded to the chlorosulfite group.<sup>[6]</sup>
- **Product Formation & Byproduct Expulsion:** The concerted  $\text{S}_{\text{N}}2$  displacement simultaneously forms the C-Cl bond of **1-chlorononane** and breaks the C-O bond. The unstable chlorosulfite leaving group decomposes into the highly stable and gaseous byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ).<sup>[3]</sup>

The genius of this reaction lies in the nature of its byproducts. According to Le Châtelier's principle, the continuous removal of gaseous products from the reaction mixture shifts the equilibrium decisively toward the formation of the final product, **1-chlorononane**, thus driving the reaction to completion.<sup>[2]</sup> This simplifies the purification process, as the major impurities conveniently remove themselves from the reaction vessel.

## Part 2: The Core Principles of Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given set of reactants, assuming the reaction proceeds to 100% completion with no losses from side reactions or purification. Its calculation is a cornerstone of synthetic chemistry,

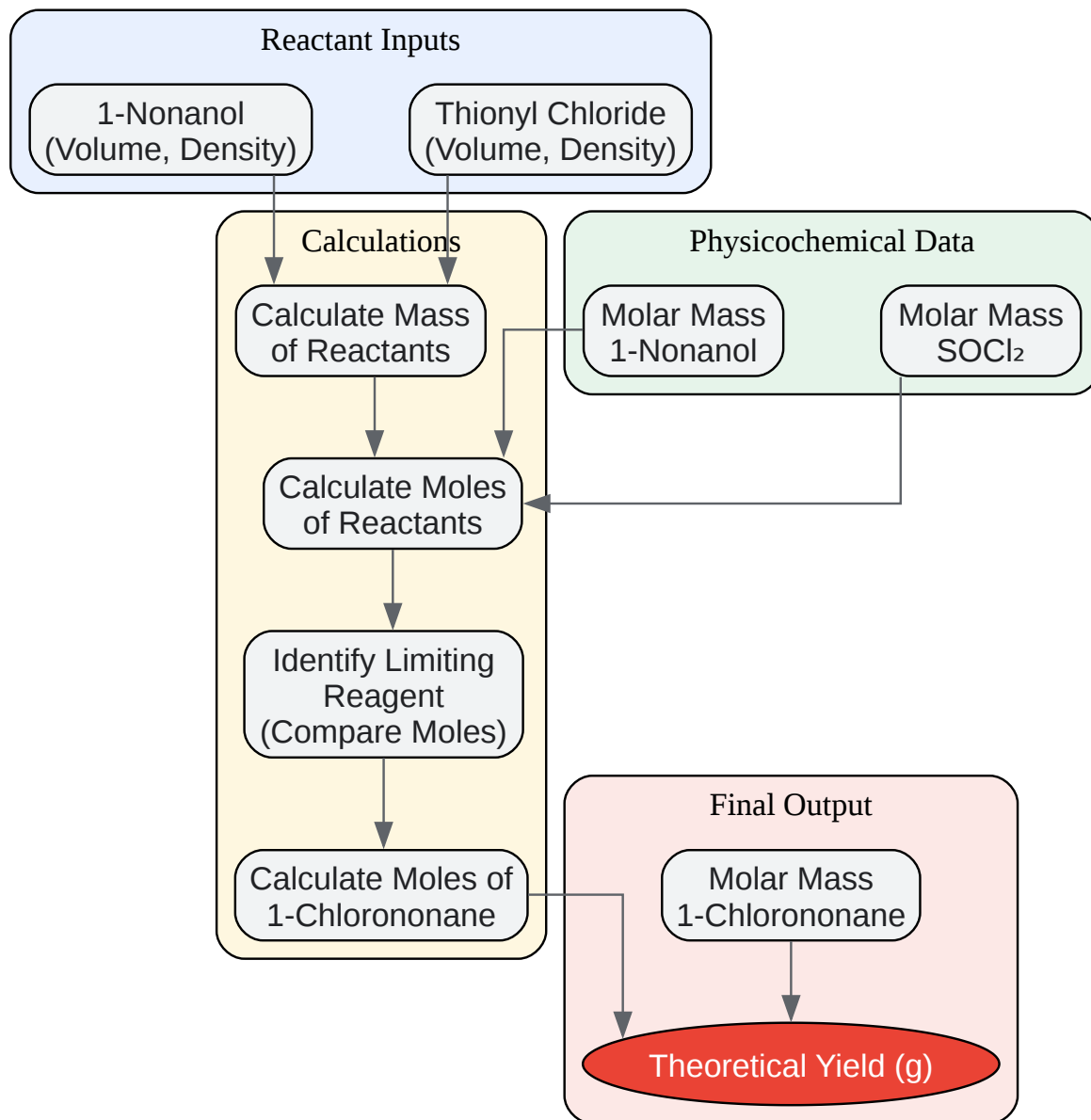
providing a benchmark against which the actual experimental outcome (the actual yield) is measured.

The logical workflow for this calculation is as follows:

- **Balance the Chemical Equation:** This establishes the stoichiometric mole ratios between reactants and products.
- **Determine Moles of Each Reactant:** Convert the initial mass or volume of each reactant into moles using their respective molecular weights and densities.
- **Identify the Limiting Reagent:** The limiting reagent is the reactant that is completely consumed first, thereby "limiting" the amount of product that can be formed.<sup>[7]</sup> This is found by comparing the mole quantities of the reactants against the stoichiometric ratios from the balanced equation.
- **Calculate Moles of Product:** Based on the stoichiometry, use the number of moles of the limiting reagent to determine the maximum number of moles of product that can be formed.
- **Calculate Theoretical Yield:** Convert the moles of product into a mass (in grams) using the product's molecular weight.<sup>[8]</sup><sup>[9]</sup>

## Visualization of the Calculation Workflow

The following diagram illustrates the logical steps involved in determining the theoretical yield.



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Caption: Workflow for Theoretical Yield Calculation.

## Part 3: A Practical Walkthrough of the Calculation

To illustrate the process, we will perform a calculation based on a hypothetical, yet realistic, experimental setup.

## Step 1: Collate Physicochemical Data

Accurate data is the foundation of a reliable calculation. The necessary properties of the reactants and the desired product are summarized below.

Compound	Chemical Formula	Molar Mass ( g/mol )	Density (at 25°C)
1-Nonanol	C <sub>9</sub> H <sub>20</sub> O	144.25	0.827 g/mL
Thionyl Chloride	SOCl <sub>2</sub>	118.97[2]	1.64 g/mL[10]
1-Chlorononane	C <sub>9</sub> H <sub>19</sub> Cl	162.70[11]	0.87 g/mL[12][13]

## Step 2: Define Starting Experimental Quantities

Let us assume the reaction is initiated with the following quantities:

- Volume of 1-Nonanol: 25.0 mL
- Volume of Thionyl Chloride: 15.0 mL

## Step 3: Calculate Moles of Each Reactant

First, we convert the volume of each reactant to mass, then to moles.

For 1-Nonanol:

- Mass = Volume × Density = 25.0 mL × 0.827 g/mL = 20.675 g
- Moles = Mass / Molar Mass = 20.675 g / 144.25 g/mol = 0.1433 moles

For Thionyl Chloride (SOCl<sub>2</sub>):

- Mass = Volume × Density = 15.0 mL × 1.64 g/mL = 24.60 g
- Moles = Mass / Molar Mass = 24.60 g / 118.97 g/mol = 0.2068 moles

## Step 4: Identify the Limiting Reagent

The balanced equation shows a 1:1 stoichiometric ratio between 1-nonanol and thionyl chloride. We compare the calculated moles of each:

- Moles of 1-Nonanol: 0.1433 mol
- Moles of Thionyl Chloride: 0.2068 mol

Since we have fewer moles of 1-nonanol, it will be completely consumed before the thionyl chloride. Therefore, 1-nonanol is the limiting reagent. The thionyl chloride is in excess.

## Step 5: Calculate the Theoretical Yield of 1-Chlorononane

The amount of product formed is dictated entirely by the amount of the limiting reagent. The stoichiometry between the limiting reagent (1-nonanol) and the product (**1-chlorononane**) is also 1:1.

- Maximum Moles of **1-Chlorononane** = Moles of 1-Nonanol = 0.1433 moles

Finally, we convert these moles into a mass to find the theoretical yield.

- Theoretical Yield (grams) = Moles of **1-Chlorononane** × Molar Mass of **1-Chlorononane**
- Theoretical Yield = 0.1433 mol × 162.70 g/mol = 23.32 grams

Thus, under ideal conditions, this reaction is expected to produce a maximum of 23.32 grams of **1-chlorononane**.

## Part 4: Self-Validating Experimental Protocol

To provide a complete picture, the following is a standard, self-validating protocol for the synthesis. The success of the procedure relies on the careful control of conditions, particularly the exclusion of water, with which thionyl chloride reacts violently.<sup>[14][15]</sup>

## Materials and Equipment

- Reactants: 1-Nonanol (≥98%), Thionyl chloride (≥99%)

- Solvent (optional): Anhydrous Dichloromethane or Chloroform
- Reagents for Workup: Deionized water, 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution, Saturated sodium chloride (brine) solution, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Glassware: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer and stir bar, separatory funnel, beaker, Erlenmeyer flask
- Equipment: Heating mantle, magnetic stir plate, ice bath, rotary evaporator, distillation apparatus

## Step-by-Step Procedure

- Apparatus Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture. Place the flask in an ice bath on a magnetic stir plate.
- Charging the Flask: Add 1-nonanol (25.0 mL, 0.1433 mol) to the round-bottom flask. If using a solvent, add it at this stage (e.g., 50 mL anhydrous dichloromethane).
- Addition of Thionyl Chloride: Charge a dry dropping funnel with thionyl chloride (15.0 mL, 0.2068 mol). Add the thionyl chloride dropwise to the stirred 1-nonanol solution over 30-45 minutes. Maintain the temperature of the reaction mixture below  $10^\circ\text{C}$  during the addition to control the initial exothermic reaction. Vigorous gas evolution ( $\text{SO}_2$  and  $\text{HCl}$ ) will be observed.
- Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is  $76^\circ\text{C}$ <sup>[2]</sup>) for 1-2 hours to ensure the reaction goes to completion.
- Workup and Isolation:
  - Cool the reaction mixture back to room temperature.

- Carefully and slowly pour the mixture into a beaker containing ice-cold water to quench any remaining thionyl chloride.
- Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
- Wash the organic layer sequentially with:
  - Deionized water (2 x 50 mL)
  - 5% NaHCO<sub>3</sub> solution (2 x 50 mL) to neutralize residual HCl. (Caution: CO<sub>2</sub> evolution).
  - Saturated brine solution (1 x 50 mL) to aid in removing dissolved water.
- Drying and Solvent Removal: Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (if used) using a rotary evaporator.
- Purification: The resulting crude **1-chlorononane** can be purified by vacuum distillation to yield a clear, colorless liquid. The boiling point of **1-chlorononane** is approximately 202-204°C at atmospheric pressure.[\[12\]](#)[\[13\]](#)

## Conclusion

The theoretical yield calculation is a critical predictive tool in synthetic chemistry. For the synthesis of **1-chlorononane** from 1-nonanol and thionyl chloride, the process hinges on a precise, step-by-step conversion from reactant volumes to the final product mass. The identification of 1-nonanol as the limiting reagent in our example was the pivotal step that dictated the maximum possible product yield of 23.32 grams. This calculated value represents an idealized maximum, providing the essential benchmark for evaluating the efficiency of the actual laboratory synthesis through the calculation of the percent yield. Mastery of this calculation is indispensable for researchers aiming to achieve both scientific rigor and resource efficiency in their work.

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